3-Bromo-4-fluoroaniline is an organic compound characterized by the molecular formula and a molecular weight of approximately 190.02 g/mol. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine and fluorine atoms at the 3rd and 4th positions, respectively. This compound appears as a white solid and is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure imparts specific reactivity, making it valuable in chemical synthesis and research applications .
3-Bromo-4-fluoroaniline is classified under the category of halogenated anilines, which are compounds containing both halogen atoms (bromine and fluorine) and an amino group attached to a benzene ring. The compound is recognized by its CAS Registry Number 656-64-4, indicating its unique identification in chemical databases. It is sourced from various suppliers, including specialty chemical manufacturers, and is produced through synthetic methods that ensure high purity levels for industrial use .
The synthesis of 3-bromo-4-fluoroaniline can be achieved through several methods:
In industrial settings, large-scale production often employs continuous flow reactors for bromination reactions, optimizing conditions for yield and purity while minimizing by-products .
The molecular structure of 3-bromo-4-fluoroaniline features a benzene ring with bromine at the meta position (3) and fluorine at the para position (4) relative to the amino group. This specific arrangement influences its chemical properties and reactivity.
3-Bromo-4-fluoroaniline can undergo various chemical reactions:
The mechanism of action for 3-bromo-4-fluoroaniline involves its interactions with biological systems, particularly through its ability to modulate enzyme activity. The compound can act as an inhibitor or activator for specific enzymes due to its structural properties, influencing biochemical pathways through hydrogen bonding and van der Waals interactions with target biomolecules.
3-Bromo-4-fluoroaniline impacts cellular processes such as gene expression regulation, cell signaling pathways, and metabolic enzyme activity, potentially leading to altered cell proliferation rates or apoptosis.
Relevant data indicate that the compound maintains high purity (>97%) when synthesized under controlled conditions, which is essential for its applications in pharmaceuticals .
3-Bromo-4-fluoroaniline has several scientific uses:
This compound's specific reactivity patterns make it a valuable tool in organic synthesis, contributing significantly to advancements in medicinal chemistry and agricultural sciences.
Catalytic hydrogenation represents a critical transformation in the synthesis of 3-bromo-4-fluoroaniline (CAS 656-64-4), where the nitro group reduction constitutes the final step in the manufacturing sequence. This approach typically starts from halogenated nitrobenzene precursors, with chemoselectivity being paramount to preserve the valuable carbon-halogen bonds while reducing the nitro functionality to an amino group. Recent innovations focus on advanced catalyst systems that enable high conversion rates under milder conditions, addressing historical challenges of dehalogenation side reactions. The catalytic process typically employs hydrogen gas (H₂) under pressure, with the choice of catalyst significantly influencing both yield and selectivity [5].
Research demonstrates that palladium on carbon (Pd/C) catalysts offer exceptional performance for this transformation when operated under optimized conditions. Studies reveal that nanoparticle size distribution (typically 3±1 nm) and uniform dispersion on the carbon support are critical factors determining catalyst efficiency. These structural characteristics maximize active surface area while minimizing unwanted hydrodehalogenation. The catalytic mechanism involves hydrogen activation on the metal surface, followed by sequential electron transfer to the nitro group through a series of intermediates (nitroso, hydroxylamine) before yielding the target aniline derivative [5].
A significant advancement involves using micro-nano H₂ bubbles as hydrogen sources, which enhance mass transfer efficiency in the solid-liquid-gas reaction system. This innovation achieves exceptional conversion rates (>95%) at remarkably low hydrogen supply rates (0.54-1.20 mL/min), representing a substantial improvement over conventional methods requiring ≥50 mL/min. The micro-nano bubbles exhibit increased residence time and enhanced interfacial surface area, enabling more efficient hydrogen utilization and reducing both energy consumption and equipment requirements [5].
Table 1: Performance Comparison of Hydrogenation Systems for 3-Bromo-4-fluoroaniline Synthesis
Hydrogen Source | Catalyst System | Temperature (°C) | Time (min) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|---|
Micro-nano H₂ bubbles | Pd/C (5% Pd) | 25 | 15 | >95 | >98 |
Conventional H₂ tank | Pd/C (5% Pd) | 50 | 120 | 92 | 90 |
Formic Acid | Pd/C (5% Pd) | 80 | 90 | 88 | 85 |
The strategic placement of bromine and fluorine atoms on the aniline ring requires precise halogenation methodologies to ensure regiochemical control and high purity. The synthesis of 3-bromo-4-fluoroaniline typically employs two principal approaches: (1) sequential halogenation of aniline derivatives or (2) halogen-preserving reduction of pre-halogenated nitrobenzenes. The former strategy demands careful protection-deprotection sequences for the amine group due to its directing effects and susceptibility to oxidation, while the latter leverages the stability of nitro groups under halogenation conditions [6].
Electrophilic bromination constitutes the primary method for bromine incorporation, with molecular bromine (Br₂) serving as the traditional reagent. Modern approaches employ bromine carriers and catalytic bromination systems to enhance regioselectivity while minimizing waste generation. For the critical meta-bromination relative to the amino group, Lewis acid catalysts (AlCl₃, FeBr₃) facilitate precise positional control. However, the amine functionality typically requires protection through acylation (forming acetamides) to prevent polybromination and direct substitution to the para-position [4].
Fluorine introduction most commonly employs the Balz-Schiemann reaction, where aniline precursors undergo diazotization followed by thermal decomposition of tetrafluoroborate salts to yield fluorobenzenes. This classical method remains industrially relevant despite generating significant byproducts. More modern approaches utilize potassium fluoride (KF) in polar aprotic solvents for nucleophilic aromatic substitution, particularly effective when activating groups (nitro) are present ortho or para to the leaving group. The regiochemical challenge of achieving the 1-bromo-2-fluoro substitution pattern necessitates meticulous synthetic planning to avoid isomer contamination, which would compromise the compound's utility in pharmaceutical synthesis [4] [6].
Industrial production of 3-bromo-4-fluoroaniline is increasingly adopting solvent-free methodologies and green chemistry principles to address environmental concerns and improve process sustainability. These approaches focus on waste minimization, energy efficiency, and reduced auxiliary substances, aligning with the Twelve Principles of Green Chemistry. A prominent advancement involves mechanochemical synthesis using high-energy ball milling, which facilitates reactions between solid precursors without solvent mediation. This technique demonstrates particular efficacy for Schiemann-type reactions and protecting group manipulations, eliminating the need for volatile organic solvents traditionally employed in diazotization and fluorination steps [6].
Catalyst recycling technologies represent another critical green innovation in large-scale manufacturing. Fixed-bed reactor systems with immobilized Pd catalysts enable continuous operation with minimal metal leaching, significantly reducing heavy metal waste. Studies demonstrate successful catalyst reuse for over 15 cycles without substantial activity loss when processing 3-bromo-4-fluoroaniline precursors. Additionally, water-based reaction media are replacing organic solvents in hydrogenation steps, particularly when employing surfactant-stabilized nanocatalysts that maintain activity in aqueous environments. This approach eliminates the environmental and health concerns associated with chlorinated solvents traditionally used in aniline chemistry [5] [6].
Process intensification through microwave-assisted synthesis has demonstrated remarkable efficiency improvements in halogen exchange reactions critical for 3-bromo-4-fluoroaniline production. By providing rapid, uniform heating at the molecular level, microwave technology reduces reaction times from hours to minutes while improving regioselectivity. When coupled with continuous processing, these energy-efficient protocols significantly reduce the carbon footprint of manufacturing operations. Industrial implementations report 40-60% energy savings and reduced byproduct formation compared to conventional batch processing, making this technology increasingly attractive for sustainable large-scale production [6].
While Pd/C catalysts dominate industrial hydrogenation processes, significant research focuses on platinum on carbon (Pt/C) systems as high-performance alternatives for synthesizing halogenated anilines. Pt/C catalysts offer distinct advantages in reaction kinetics and chemoselectivity due to platinum's electronic properties and reduced tendency toward hydrodehalogenation compared to palladium. Optimization studies target metal loading percentages (typically 1-10%), support material characteristics (surface area, porosity), and activation protocols to maximize catalytic efficiency for the reduction of 3-bromo-4-fluoronitrobenzene [8].
Advanced characterization techniques reveal that catalyst performance correlates strongly with Pt nanoparticle morphology. Spherical nanoparticles in the 2-5 nm range, uniformly dispersed on high-surface-area carbon supports (≥1000 m²/g), demonstrate optimal activity and selectivity. Synthesis methodologies employing colloidal precursor techniques achieve superior dispersion compared to traditional impregnation methods. These precisely engineered catalysts facilitate complete nitro group reduction at near-ambient temperatures (25-35°C) while maintaining carbon-halogen bond integrity, with selectivity exceeding 99% in optimized systems [5] [8].
The surface modification of carbon supports significantly enhances Pt/C performance. Nitrogen-doping creates electron-deficient sites that strengthen metal-support interactions, reducing nanoparticle agglomeration during recycling. Acid pretreatment of carbon removes metal impurities that catalyze unwanted dehalogenation side reactions. Additionally, bimetallic formulations (Pt-Ru/C, Pt-Sn/C) exhibit synergistic effects, with the secondary metal modifying platinum's electronic properties to further suppress carbon-halogen bond cleavage. These catalyst systems achieve turnover frequencies (TOF) 3-5 times higher than conventional Pd/C catalysts for the hydrogenation of halogenated nitrobenzenes [8].
Table 2: Impact of Catalyst Modification on Hydrogenation Efficiency
Catalyst System | Metal Loading (%) | Particle Size (nm) | Reaction Temperature (°C) | Time (min) | Yield (%) | Dehalogenation Byproduct (%) |
---|---|---|---|---|---|---|
Pt/C (standard) | 5 | 8-12 | 50 | 120 | 85 | 3.2 |
Pt/C (N-doped support) | 5 | 3-5 | 30 | 90 | 96 | 0.8 |
Pt-Ru/C | 4-1 | 2-4 | 25 | 60 | 98 | 0.5 |
Commercial Pd/C | 5 | 3-5 | 50 | 180 | 92 | 1.5 |
The manufacturing infrastructure for 3-bromo-4-fluoroaniline increasingly features continuous flow technology as a superior alternative to conventional batch reactors. Continuous systems offer compelling advantages in mass transfer efficiency, particularly crucial for reactions involving gaseous reagents (H₂) and immiscible phases. Microreactor designs with engineered channel geometries (≤500 µm diameter) achieve orders-of-magnitude higher surface-to-volume ratios than batch vessels, dramatically enhancing gas-liquid-solid contact in catalytic hydrogenations. This improved mass transfer enables reaction completion within minutes rather than hours observed in batch processing [5].
Precise temperature control represents another significant advantage of continuous systems, especially critical for exothermic hydrogenations and diazotization reactions. Flow reactors maintain near-isothermal conditions through rapid heat exchange, eliminating thermal hotspots that promote dehalogenation side reactions. This precise thermal management enables operation at more aggressive conditions (higher temperatures, concentrations) while maintaining selectivity, translating to 20-30% higher space-time yields compared to batch reactors. Additionally, continuous processing minimizes safety risks associated with intermediate accumulation, particularly important when handling potentially unstable diazonium precursors during fluorine introduction [5].
Economic analyses demonstrate compelling cost advantages for continuous manufacturing, particularly at commercial scales. Flow systems achieve reduced capital expenditure through equipment miniaturization and lower operating costs via decreased utility consumption and labor requirements. Automated continuous processes consistently produce material meeting stringent purity specifications (≥97% GC purity) without batch-to-batch variability common in traditional manufacturing. When applied to 3-bromo-4-fluoroaniline synthesis, continuous platforms achieve 95% mass efficiency compared to 65-75% in batch processes, significantly reducing raw material requirements and waste treatment costs. These economic benefits become increasingly pronounced for multi-step syntheses integrating halogenation, protection, and reduction operations within integrated continuous platforms [5] [6].
Table 3: Economic and Performance Comparison: Batch vs. Continuous Flow Systems
Parameter | Batch Reactor | Continuous Flow Reactor |
---|---|---|
Annual Production Capacity | 500 kg | 500 kg |
Equipment Footprint | 100 m² | 25 m² |
Reaction Volume | 2000 L | 5 L (total volume) |
Hydrogenation Time | 3-4 hours | 15-20 minutes |
Thermal Energy Consumption | 120 kWh/kg | 45 kWh/kg |
Labor Requirements | 8 operator-hours/kg | 1.5 operator-hours/kg |
Typical Yield | 85-90% | 94-97% |
Purity Consistency | 97±1.5% | 99±0.3% |
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7